molecular formula C13H13NOS B12962648 1,2-Benzisothiazol-3(2H)-one, 2-(5-hexyn-1-yl)-

1,2-Benzisothiazol-3(2H)-one, 2-(5-hexyn-1-yl)-

Katalognummer: B12962648
Molekulargewicht: 231.32 g/mol
InChI-Schlüssel: MKUXNNDWJWWNPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Benzisothiazol-3(2H)-one, 2-(5-hexyn-1-yl)- is a chemical compound that belongs to the class of benzisothiazolones. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, featuring a benzisothiazolone core with a hexynyl substituent, imparts specific chemical and physical properties that make it of interest to researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisothiazol-3(2H)-one, 2-(5-hexyn-1-yl)- typically involves the following steps:

    Formation of the Benzisothiazolone Core: This can be achieved through the cyclization of o-aminothiophenol with carbonyl compounds under acidic or basic conditions.

    Introduction of the Hexynyl Group: The hexynyl group can be introduced via a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Benzisothiazol-3(2H)-one, 2-(5-hexyn-1-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzisothiazolone core to its corresponding amine.

    Substitution: The hexynyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,2-Benzisothiazol-3(2H)-one, 2-(5-hexyn-1-yl)- would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hexynyl group could play a role in enhancing the compound’s binding affinity or specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2-Benzisothiazol-3(2H)-one: The parent compound without the hexynyl substituent.

    2-Substituted Benzisothiazolones: Compounds with different substituents at the 2-position, such as alkyl, aryl, or other functional groups.

Uniqueness

The presence of the hexynyl group in 1,2-Benzisothiazol-3(2H)-one, 2-(5-hexyn-1-yl)- imparts unique chemical properties, such as increased reactivity and potential for forming additional interactions in biological systems. This makes it distinct from other benzisothiazolones and may enhance its utility in specific applications.

Eigenschaften

Molekularformel

C13H13NOS

Molekulargewicht

231.32 g/mol

IUPAC-Name

2-hex-5-ynyl-1,2-benzothiazol-3-one

InChI

InChI=1S/C13H13NOS/c1-2-3-4-7-10-14-13(15)11-8-5-6-9-12(11)16-14/h1,5-6,8-9H,3-4,7,10H2

InChI-Schlüssel

MKUXNNDWJWWNPM-UHFFFAOYSA-N

Kanonische SMILES

C#CCCCCN1C(=O)C2=CC=CC=C2S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.